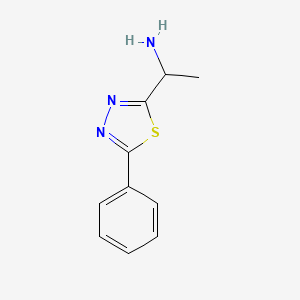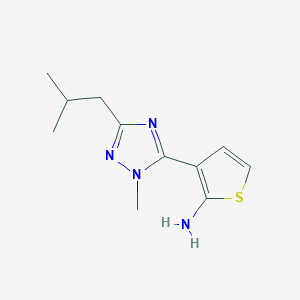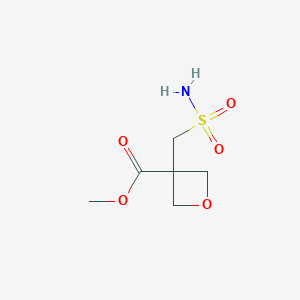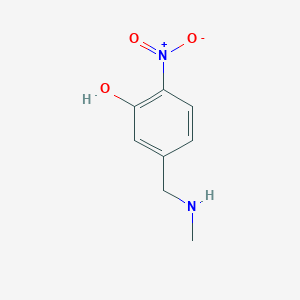
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This compound features a thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a phenyl group and an ethanamine moiety. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The resulting 1,3,4-thiadiazole derivatives are then fully characterized using techniques such as NMR, IR, MS, and elemental analysis .
Analyse Des Réactions Chimiques
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in biological research
Mécanisme D'action
The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase and binding to the active site of VEGFR-2 . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound also exhibits anticancer activity but has different substituents on the thiadiazole ring.
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound is used as a corrosion inhibitor and has different functional groups compared to this compound.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has applications in medicinal chemistry and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H11N3S |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
Clé InChI |
LDHQMPZBBRWDJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN=C(S1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















